Echinolactone A

Description

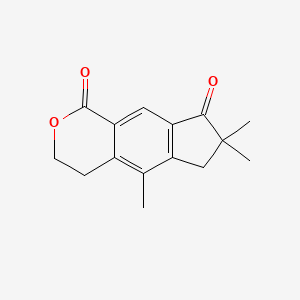

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione |

InChI |

InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)11(9)6-10-12(8)7-15(2,3)13(10)16/h6H,4-5,7H2,1-3H3 |

InChI Key |

VUAIYBIBQXIJKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCOC(=O)C2=CC3=C1CC(C3=O)(C)C |

Synonyms |

echinolactone A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Echinolactone a

Fungal Cultivation and Strain Identification for Echinolactone A Production

This compound is a secondary metabolite produced by certain species of fungi. Its initial isolation was reported from the cultured mycelia of the basidiomycete fungus Echinodontium japonicum. mdpi.comznaturforsch.com This fungus, belonging to the Echinodontiaceae family, is the primary known natural source of this compound. znaturforsch.com

For the production of this compound, Echinodontium japonicum is typically cultivated in a liquid medium. A common fermentation process involves growing the fungal strain in Sakaguchi flasks containing a medium composed of malt (B15192052) extract, glucose, and peptone in water. The flasks are then incubated for several weeks at a controlled temperature, often around 25°C, on a rotary shaker to ensure adequate aeration and growth. znaturforsch.com

In addition to Echinodontium japonicum, other fungi have been found to produce related illudalane sesquiterpenoids. For instance, Granulobasidium vellereum has been identified as a source of various illudalane derivatives, including echinolactone D. researchgate.netresearchgate.net Furthermore, the marine sediment-derived ascomycete Aspergillus oryzae has also been reported to produce echinolactone D, highlighting the distribution of this class of compounds across different fungal genera. researchgate.net The identification of these fungal strains is crucial and is often confirmed through molecular techniques, such as DNA sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA, which serves as a standard barcode for fungal identification. bsmiab.orgscielo.br

Chromatographic and Spectroscopic Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from fungal cultures is a multi-step process that relies on various chromatographic techniques. Following the fermentation period, the fungal mycelia and the culture broth are typically separated. The target compounds are then extracted from both the mycelia and the broth using organic solvents like ethyl acetate. znaturforsch.comnih.gov

The crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic separations to isolate this compound. hilarispublisher.com A common initial step involves column chromatography using silica (B1680970) gel, where the extract is separated into fractions based on the polarity of the constituent compounds. znaturforsch.comhilarispublisher.com These fractions are often eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and ethyl acetate. znaturforsch.com

Fractions containing the desired compound, as indicated by preliminary analysis like thin-layer chromatography (TLC), are then further purified. hilarispublisher.com This often involves additional chromatographic steps. Reversed-phase chromatography, such as on an ODS (octadecylsilane) column, is frequently employed, using solvent systems like methanol-water mixtures to achieve finer separation. znaturforsch.com In some cases, preparative high-performance liquid chromatography (Prep-HPLC) may be used in the final stages to obtain highly pure this compound. nih.gov

Advanced Spectroscopic Techniques for Definitive Structural Elucidation of this compound

The definitive determination of the complex structure of this compound requires the application of several advanced spectroscopic techniques. nih.gov These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules like this compound. nih.govfrontiersin.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

1D NMR, including ¹H NMR and ¹³C NMR, provides fundamental information about the types and number of hydrogen and carbon atoms in the molecule. uni-halle.de For instance, the ¹H NMR spectrum reveals the chemical shifts and coupling constants of protons, offering clues about their chemical environment and neighboring atoms. The ¹³C NMR spectrum provides information on the carbon skeleton.

2D NMR experiments are crucial for establishing the connectivity between atoms. frontiersin.org Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital as it reveals long-range correlations between protons and carbons, helping to piece together the entire molecular framework. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. mdpi.com

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. mdpi.comugent.be This technique measures the mass-to-charge ratio of the molecule with very high precision, allowing for the calculation of its elemental composition. This information is critical for confirming the molecular formula proposed based on NMR data and is a fundamental step in the structure elucidation process. researchgate.netnih.gov

Complementary Vibrational and Electronic Spectroscopic Analysis (FTIR, UV)

While NMR and HRMS provide the primary structural information, other spectroscopic techniques offer complementary data.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as carbonyl (C=O) groups, hydroxyl (O-H) groups, and carbon-carbon double bonds (C=C), which are characteristic features of the illudalane skeleton. acs.org

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. acs.org The presence of chromophores, such as α,β-unsaturated ketones in the this compound structure, gives rise to characteristic absorption maxima in the UV spectrum.

X-ray Crystallographic Analysis of Related Illudalane Structures

While a direct X-ray crystallographic analysis of this compound itself may not always be available or feasible, the analysis of related illudalane structures provides invaluable reference data. mdpi.com X-ray crystallography of similar compounds, such as other illudalane sesquiterpenoids, allows for the unambiguous determination of their three-dimensional structure, including their absolute stereochemistry. mdpi.comnih.gov This information can then be used to infer or confirm the stereochemistry of this compound by comparing spectroscopic data and considering shared biosynthetic pathways. mdpi.com For instance, the crystal structures of compounds like illudiolone (B1196292) and 4-O-methylmelleolide have been determined, providing a solid foundation for understanding the stereochemical nuances of this class of compounds. mdpi.com

Biosynthetic Pathways of this compound

Proposed Biosynthetic Origins of the Illudalane Sesquiterpenoid Skeleton Precursors

This compound is a member of the illudalane class of sesquiterpenoids, a group of natural products characterized by a multisubstituted indane core. lookchem.com The biosynthesis of these complex structures originates from fundamental building blocks common to all terpenoids. The journey begins with the mevalonate (B85504) pathway, which produces the five-carbon (C5) isoprene (B109036) intermediates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

Through the action of prenyltransferase enzymes, one molecule of DMAPP and two molecules of IPP are condensed to form the 15-carbon (C15) linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). mdpi.com This central intermediate stands at a critical branching point for the biosynthesis of a vast array of sesquiterpenoids.

The formation of the characteristic illudalane skeleton is believed to proceed through a series of complex cyclizations and rearrangements starting from FPP. The initial and crucial step is the cyclization of FPP to form the 11-membered ring of the humulyl cation. mdpi.comslu.se This cation is a common precursor for many sesquiterpenoids with cyclic structures.

Subsequent cyclization of the humulyl cation leads to the formation of the protoilludyl cation, which possesses the distinctive annulated 5/6/4-ring system of the protoilludane skeleton. mdpi.com It is from this protoilludane framework that the illudalane skeleton is derived. The proposed biosynthetic transformation involves a specific bond cleavage and subsequent aromatization of the protoilludane structure to yield the substituted indane core of the illudalanes. lookchem.com This pathway highlights a common theme in natural product biosynthesis where a shared precursor gives rise to diverse structural classes through specific enzymatic modifications. slu.se Illudalane sesquiterpenoids have been predominantly isolated from fungi, but have also been found in ferns and marine soft corals. lookchem.comconicet.gov.ar

This compound was first identified and isolated from the mycelial culture of the basidiomycetous fungus Echinodontium japonicum. researchgate.netosti.gov The structural determination of this compound was accomplished through detailed spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra allowed for the unambiguous elucidation of its unique illudalane framework. researchgate.netrsc.org

Synthetic Strategies and Methodological Advancements Towards Echinolactone a and Its Analogues

Retrosynthetic Analyses and Initial Approaches to Echinolactone A Synthesis

The planning of a total synthesis for complex molecules like this compound begins with retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com For the illudalane family, synthetic strategies often target the de novo construction of the highly substituted benzene (B151609) ring, which can be challenging to achieve with regioselectivity through classical methods. nih.gov

A common retrosynthetic strategy for the illudalane skeleton, including this compound, involves disconnecting the multisubstituted indane core. lookchem.com A powerful approach for constructing the pentasubstituted phenyl ring is a transition metal-catalyzed [2+2+2] cycloaddition. lookchem.com As shown in the retrosynthetic analysis, the indane core of illudalanes can be traced back to a key tetrasubstituted phenyl intermediate. lookchem.com This intermediate, in turn, can be disconnected into a diyne and an alkyne, which are the components for the cycloaddition reaction. lookchem.com This approach allows for the convergent and efficient assembly of the complex aromatic core from simpler fragments. nih.gov

Divergent Total Synthesis Exploiting Key Intermediates

A highly efficient approach to synthesizing multiple natural products from a single precursor is known as divergent synthesis. nih.gov This strategy has been successfully applied to the illudalane family, enabling the synthesis of five different sesquiterpenes, including this compound, from a common intermediate. lookchem.com

The cornerstone of this divergent approach is the intermediate Granulolactone . lookchem.com The synthesis of Granulolactone itself features several key transition metal-catalyzed steps. The synthesis commences from a known diyne, which undergoes a Rhodium-catalyzed [2+2+2] cycloaddition with an ethyl hydroxypent-2-ynoate to build the core aromatic ring. lookchem.com Subsequent steps, including a crucial lactone-directed, Ruthenium-catalyzed C-H oxygenation, lead to a phenol (B47542) intermediate that is further elaborated to yield Granulolactone. lookchem.com

Once Granulolactone is obtained, it serves as a branching point for the synthesis of four other illudalane sesquiterpenes through simple chemical transformations. lookchem.com The conversion of Granulolactone to this compound is achieved through oxidation using chromium trioxide (CrO₃) in acetic acid, which selectively oxidizes the benzylic position of the indane ring to a ketone. lookchem.comrsc.org This reaction yielded this compound alongside its constitutional isomer. lookchem.com

The table below summarizes the divergent synthesis of this compound and other illudalanes from the key intermediate, Granulolactone.

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| Granulolactone | CrO₃, AcOH, H₂O, 60 °C | This compound , Isomer 13 | 37% (for this compound) | lookchem.comrsc.org |

| This compound | NaBH₄ | Radulactone | 99% | lookchem.com |

| Granulolactone | DIBAL-H | Riparol B | 97% | lookchem.com |

| Isomer 13 | NaBH₄ | Calomelanolactone | 98% | lookchem.com |

This interactive table details the transformations from the central intermediate Granulolactone.

Transition Metal-Catalyzed Approaches in this compound Synthesis

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve high levels of efficiency, selectivity, and atom economy. mdpi.comresearchgate.net The syntheses of this compound and its analogues are prominent examples of how these powerful tools can be orchestrated to construct complex molecular architectures. lookchem.com Catalysts based on rhodium, ruthenium, and palladium have been instrumental in developing concise and innovative routes to the illudalane family. researchgate.netnih.gov

Rhodium catalysts are particularly effective for [2+2+2] cycloaddition reactions, which form six-membered rings from three alkyne components. uni-konstanz.deuwindsor.ca This reaction has become a cornerstone strategy for the de novo construction of polysubstituted benzene rings found in many natural products. researchgate.net

In the divergent total synthesis of this compound, a Wilkinson's catalyst variant, Rh(PPh₃)₃Cl, was used to catalyze the intermolecular [2+2+2] cycloaddition between a symmetrical terminal diyne and ethyl 5-hydroxypent-2-ynoate. lookchem.comrsc.org This key step efficiently assembled the tetrasubstituted phenyl ring that forms the core of the illudalane skeleton. lookchem.com The strategy has also been applied to the synthesis of other illudalane sesquiterpenoids, such as Alcyopterosin E, where a rhodium(I)-catalyzed intramolecular cyclization of a tethered triyne was used to construct the tricyclic core in a single step. uwindsor.caresearchgate.net

Directing group-assisted, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for regioselective modification of aromatic rings. researchgate.net Ruthenium catalysts, in particular, have been successfully employed for C-H oxygenation reactions. rsc.orgacs.orgd-nb.info

In the synthesis of the key intermediate Granulolactone, a lactone-directed aromatic C-H bond oxygenation was a critical step. lookchem.com Using a Ru(II) catalyst, the C-H bond ortho to the lactone-bearing substituent was selectively hydroxylated. lookchem.com This transformation is notable for its high regioselectivity, which is dictated by the formation of a stable ruthenacycle intermediate. d-nb.info The resulting phenolic hydroxyl group was temporarily used to enable a regioselective methylation before being removed in a later step, showcasing a clever use of a "traceless" directing group to install functionality at a specific position on the aromatic ring. lookchem.com

Palladium catalysis is a versatile tool for C-H functionalization, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgmdpi.comnih.gov In the context of illudalane synthesis, palladium-catalyzed reactions have been pivotal for constructing the five-membered ring of the indane core. snnu.edu.cn

A notable application is the short, racemic synthesis of Echinolactone D , an analogue of this compound. nih.govacs.orgnih.gov The key step in this synthesis is a palladium-catalyzed annulation reaction that "stitches" a 1-bromo-2-iodoarene to an amide containing a gem-dimethyl group. nih.govacs.org This transformation effectively forges two new C(alkyl)-C(aryl) bonds through sequential β-C(sp³)–H arylations, rapidly assembling the benzo-fused five-membered ring. nih.govnih.gov This method was enabled by a dual-ligand system that synergistically promotes the sequential palladium-catalyzed steps. acs.org

Furthermore, the enantioselective synthesis of other (nor)illudalane sesquiterpenes has been achieved using a Pd⁰-catalyzed C(sp³)–H arylation as the key step to form the quaternary stereocenter with high enantiomeric excess. nih.govacs.org These examples highlight the power of palladium catalysis to streamline the synthesis of complex illudalane derivatives through direct C-H bond activation. snnu.edu.cn

While rhodium, ruthenium, and palladium dominate the catalytic strategies towards illudalanes, other methods are continuously being developed. Phosphine-catalyzed reactions, for instance, represent another area of organocatalysis that can be applied to the synthesis of complex carbocycles and heterocycles that may serve as precursors or analogues. acs.org For example, phosphine-catalyzed domino reactions have been developed for the facile synthesis of hydroindole and hydrobenzofuran carboxylates, structures that share similarities with the heterocyclic core of some natural products. acs.org While direct application of phosphine (B1218219) catalysis in the final steps of this compound synthesis is not prominent in the literature, its utility in creating complex building blocks underscores the broad and evolving landscape of catalytic methods available to synthetic chemists targeting natural product synthesis.

Palladium-Catalyzed C-H Functionalization and Annulation Reactions for Illudalane Derivatives

Stereoselective and Enantioselective Synthetic Considerations for this compound and Related Compounds

The intricate, multi-substituted indane core characteristic of this compound and its related illudalane sesquiterpenes presents significant challenges in synthetic chemistry, particularly in controlling stereochemistry. The biological activity of these natural products is often dependent on their specific absolute configuration, making the development of stereoselective and enantioselective synthetic routes a critical area of research. Methodologies that can precisely install chiral centers are paramount for accessing these molecules in an optically pure form.

A divergent synthetic approach has proven effective for producing several bioactive illudalane sesquiterpenes from a common intermediate. lookchem.com This strategy enhances efficiency by allowing access to multiple target molecules from a single precursor through late-stage functionalization. For instance, the synthesis of this compound has been achieved from the related natural product, granulolactone. lookchem.comcore.ac.uk The key transformation involves a regioselective C–H oxygenation. Treatment of granulolactone with chromium trioxide (CrO₃) in acetic acid successfully yields this compound, albeit in a modest yield of 37%. lookchem.com This conversion highlights a late-stage oxidation strategy to achieve the specific oxygenation pattern of this compound.

While a direct enantioselective synthesis of this compound has not been extensively detailed, significant progress has been made in the asymmetric synthesis of closely related illudalanes, providing a blueprint for potential future routes to chiral this compound. The asymmetric total synthesis of (+)-radulactone, another illudalane sesquiterpene, serves as a pertinent example. lookchem.com Researchers successfully established the absolute configuration of this molecule through a synthesis that employed a stereoselective reduction as the key step. lookchem.com

The core of this enantioselective strategy was the reduction of a ketone precursor using the (S)-Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) dimethyl sulfide (B99878) complex (BH₃•SMe₂). lookchem.com This method afforded the target (+)-radulactone with a high degree of enantiomeric purity. lookchem.com

Table 1: Enantioselective Reduction in the Synthesis of (+)-Radulactone lookchem.com

| Precursor | Catalyst | Reductant | Product | Yield | Enantiomeric Excess (ee) |

|---|

Furthermore, advancements in transition-metal-catalyzed C-H activation have opened new avenues for the stereoselective construction of the indane framework found in Echinolactone analogues. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, have been instrumental in developing both racemic and enantioselective syntheses of compounds like (±)-Echinolactone D and russujaponol F. researchgate.netnih.govnih.gov These methods often rely on directing groups to guide the C-H activation to a specific site and employ chiral ligands to induce asymmetry. nih.gov

In one such approach, a palladium(0)-catalyzed methylene (B1212753) C(sp³)-H arylation was utilized to construct the trans-configured indane core of indidene C, a precursor to other analogues. researchgate.net This reaction was successfully rendered enantioselective, achieving an excellent enantiomeric ratio of 99:1 through the use of a chiral ligand system. researchgate.net Similarly, the synthesis of russujaponol F has been achieved using palladium catalysis guided by mono-N-protected amino acid (MPAA) ligands, which are crucial for achieving high reactivity and stereocontrol. nih.gov These sophisticated methods demonstrate the potential for developing a highly controlled, asymmetric total synthesis of this compound.

Table 2: Stereoselective C-H Activation Strategies for Echinolactone Analogues

| Target Compound/Intermediate | Reaction Type | Catalyst System | Ligand Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| (+)-Indidene C Intermediate | Enantioselective C(sp³)-H Arylation | Palladium(0) | Chiral Ligand | 99:1 enantiomeric ratio | researchgate.net |

| (±)-Echinolactone D | Palladium-Catalyzed [3+2] Cyclization | Pd(OAc)₂ | N-acyl glycine (B1666218) and pyridine-3-sulfonic acid | Construction of bicyclic core | researchgate.netnih.gov |

These methodological advancements underscore the power of modern synthetic organic chemistry to address the complex stereochemical challenges posed by the illudalane family of natural products. The strategies developed for these related compounds lay a solid foundation for future efforts to achieve a concise and enantioselective total synthesis of this compound.

Biological Activities and Mechanistic Insights of Echinolactone a in Research Models

Investigations into Plant Growth Regulatory Effects of Echinolactone A

The influence of illudalane sesquiterpenes on plant growth has been an area of scientific inquiry. Studies have shown that certain members of this family can modulate plant development. researchgate.netslu.se

Specifically, this compound has been observed to possess plant growth-promoting properties. In a lettuce seedling assay, this compound was found to significantly promote the elongation of the radicle (embryonic root) at a concentration of 100 ppm. researchgate.net This suggests a potential role for the compound in the reproductive and early growth processes of plants. researchgate.net Further research on related compounds, such as Echinolactone D, showed weak stimulation of radicle growth at the same concentration, indicating that subtle structural variations can impact the degree of activity. researchgate.net The activity of these lactones suggests they may function as plant growth regulators, a diverse group of compounds that can influence physiological processes in plants. nih.govcabidigitallibrary.org

Table 1: Plant Growth Regulatory Effects of this compound

| Compound | Test Organism | Concentration | Observed Effect | Reference |

| This compound | Lettuce (Lactuca sativa) | 100 ppm | Significant promotion of radicle elongation | researchgate.net |

| Echinolactone D | Lettuce (Lactuca sativa) | 100 ppm | Weak stimulation of radicle growth | researchgate.net |

Evaluation of Antimicrobial Properties of this compound and Illudalane Congeners

The illudalane class of sesquiterpenes is known to possess a spectrum of biological activities, including antimicrobial effects. researchgate.netmdpi.com Investigations into extracts from fungi that produce this compound have revealed activity against various microbes.

Extracts from the fungus Granulobasidium vellereum, a known source of this compound, have demonstrated antibacterial activity against the Gram-positive bacteria Streptococcus pneumonia and Bacillus subtilis. mdpi.comresearchgate.net The same extracts also showed antifungal activity against Aspergillus fumigatus. mdpi.comresearchgate.net Notably, a chloroform-based extract also inhibited the Gram-negative bacterium Escherichia coli. mdpi.comresearchgate.net

However, studies on isolated echinolactones have yielded more specific but varied results. Echinolactone C and Echinolactone D, close structural relatives of this compound, were found to be inactive against Staphylococcus aureus and Pseudomonas aeruginosa when tested at a concentration of 100 µ g/disk . researchgate.net In contrast, another study reported that Echinolactone D, at a dose of 200 µg per disc, was active against the yeast Saccharomyces cerevisiae. nih.gov These findings suggest that the antimicrobial activity of illudalanes can be highly specific to the microbial species being tested and the precise structure of the compound.

Table 2: Antimicrobial Activity of Echinolactone Congeners

| Compound/Extract | Test Organism | Concentration/Dose | Result | Reference |

| G. vellereum Extract | Streptococcus pneumonia | Not specified | Active | mdpi.comresearchgate.net |

| G. vellereum Extract | Bacillus subtilis | Not specified | Active | mdpi.comresearchgate.net |

| G. vellereum Extract | Aspergillus fumigatus | Not specified | Active | mdpi.comresearchgate.net |

| G. vellereum Extract | Escherichia coli | Not specified | Active | mdpi.comresearchgate.net |

| Echinolactone C | Staphylococcus aureus | 100 µ g/disk | Inactive | researchgate.net |

| Echinolactone C | Pseudomonas aeruginosa | 100 µ g/disk | Inactive | researchgate.net |

| Echinolactone D | Staphylococcus aureus | 100 µ g/disk | Inactive | researchgate.net |

| Echinolactone D | Pseudomonas aeruginosa | 100 µ g/disk | Inactive | researchgate.net |

| Echinolactone D | Saccharomyces cerevisiae | 200 µ g/disk | Active | nih.gov |

In Vitro Cytotoxicity Assessments of this compound in Cancer Cell Lines (Non-Clinical Context)

A significant area of research for illudalane sesquiterpenes has been the assessment of their cytotoxic potential against various cancer cell lines in non-clinical, in vitro settings. mdpi.comresearchgate.net While the illudalane class includes some highly potent cytotoxic compounds, the activity of this compound appears to be moderate in comparison.

In a study evaluating several illudalane sesquiterpenes isolated from the fungus Granulobasidium vellereum, this compound was tested for its cytotoxic effects. researchgate.netresearchgate.net The results indicated that this compound had no or only moderate cytotoxic activity against Huh7 (human liver carcinoma) and MT4 (human T-cell leukemia) tumor cell lines at concentrations up to 400 μM. researchgate.net This was in stark contrast to its co-isolated congener, Granuloinden B, which demonstrated potent cytotoxicity with 50% cytotoxic concentration (CC50) values of 6.7 μM against Huh7 and 0.15 μM against MT4 cells. researchgate.netresearchgate.net

Similarly, studies on Echinolactone D, another related compound, showed it exhibited only minor cytotoxic effects against A-549 (human lung carcinoma) cell lines. A newer illudalane, Asperorlactone, also isolated alongside Echinolactone D, displayed antiproliferative activity against human lung (A549), liver (HepG2), and breast (MCF7) carcinoma cell lines, but with half-maximal inhibitory concentration (IC50) values below 100 µM, indicating modest potency. researchgate.netmdpi.com

Table 3: Comparative In Vitro Cytotoxicity of this compound and Congeners

| Compound | Cell Line | Activity Metric | Result | Reference |

| This compound | Huh7 (Liver Carcinoma) | CC50 | > 400 µM (No/Moderate Activity) | researchgate.net |

| This compound | MT4 (T-cell Leukemia) | CC50 | > 400 µM (No/Moderate Activity) | researchgate.net |

| Granuloinden B | Huh7 (Liver Carcinoma) | CC50 | 6.7 µM | researchgate.netresearchgate.net |

| Granuloinden B | MT4 (T-cell Leukemia) | CC50 | 0.15 µM | researchgate.netresearchgate.net |

| Asperorlactone | A549, HepG2, MCF7 | IC50 | < 100 µM | researchgate.netmdpi.com |

| Echinolactone D | A-549 (Lung Carcinoma) | Cytotoxicity | Small cytotoxic action |

Structure-Activity Relationship (SAR) Studies of this compound Analogues and Illudalane Sesquiterpenes

Structure-activity relationship (SAR) studies are crucial for understanding why certain molecules within a chemical class exhibit strong biological effects while others, like this compound, are less active. For illudalane sesquiterpenes, a key structural feature has been identified as a primary determinant of their cytotoxic activity. researchgate.netcore.ac.uk

The presence of an α,β-unsaturated carbonyl group within the molecular structure is considered a key pharmacophore for cytotoxicity. researchgate.net This functional group is a reactive Michael acceptor, capable of forming covalent bonds with biological nucleophiles. researchgate.netcore.ac.uk The difference in cytotoxic potency between various illudalanes often correlates with the reactivity of this system. For instance, the high cytotoxicity of compounds like Granuloinden B compared to the moderate-to-low activity of this compound suggests that other structural features modulate the reactivity of this core functional group. researchgate.net

Elucidation of Molecular Mechanisms Underlying this compound's Biological Effects in Model Systems

The molecular mechanism underlying the biological effects of illudalane sesquiterpenes, particularly their cytotoxicity, is closely linked to their chemical structure. The primary proposed mechanism of action for cytotoxic illudalanes is based on their ability to function as alkylating agents. slu.secore.ac.uk

The key α,β-unsaturated carbonyl moiety enables these compounds to react with cellular thiols, such as the cysteine residues found in proteins and the antioxidant molecule glutathione, through a Michael-type addition reaction. researchgate.netcore.ac.uk By covalently modifying key enzymes and other proteins that regulate cell division and survival, these compounds can disrupt a variety of essential cellular functions, ultimately leading the cell toward apoptosis (programmed cell death). core.ac.uk

While this compound has shown limited cytotoxicity, this underlying mechanism remains relevant. researchgate.net Its weak activity is likely due to a lower chemical reactivity compared to highly cytotoxic congeners like the illudins. slu.se The specific molecular targets that are most sensitive to alkylation by this class of compounds are a subject of ongoing research, but the fundamental mechanism is believed to involve the covalent modification of growth-regulatory macromolecules within the cell. slu.secore.ac.uk

Analytical Method Development and Quantification for Echinolactone a

Development of Chromatographic Methods for Detection and Quantification

Chromatographic techniques are fundamental in the analysis of Echinolactone A, often found in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is a powerful and widely used method. nih.gov

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS):

This hyphenated technique is instrumental in the study of complex organic compounds. nih.gov In the context of related compounds, HPLC has been effectively used to monitor degradation processes and identify resulting products. nih.govresearchgate.netmdpi.com For instance, an HPLC-DAD-MS method was developed to track the oxidative degradation of Echinochrome A, a process which can lead to the formation of various compounds, including a precursor to Echinolactone. nih.govresearchgate.netmdpi.com The DAD provides ultraviolet-visible spectral data, aiding in the initial identification of compounds based on their chromophores, while the MS offers mass-to-charge ratio information, confirming molecular weights and providing structural clues through fragmentation patterns. researchgate.net

A typical HPLC method for the analysis of related naphthoquinones involves a reversed-phase column and a gradient elution system. researchgate.net The mobile phase often consists of a mixture of an aqueous solution (like water with a small percentage of acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for separating and identifying volatile and semi-volatile compounds. scioninstruments.commdpi.com While less common for non-volatile compounds like this compound without derivatization, GC-MS is invaluable for analyzing complex mixtures containing a variety of chemical structures. scioninstruments.comrjptonline.org The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and detects the fragments, providing a unique mass spectrum for identification. scioninstruments.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in compound identification.

| Technique | Detector | Application | Reference |

|---|---|---|---|

| HPLC | DAD-MS | Monitoring degradation and identifying products of related compounds. | nih.govresearchgate.netmdpi.com |

| GC-MS | MS | Separation and identification of volatile and semi-volatile compounds in complex mixtures. | scioninstruments.commdpi.com |

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Profiling

Mass spectrometry is a cornerstone for the structural elucidation and profiling of compounds within intricate mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

HR-ESI-MS is particularly useful for obtaining precise mass measurements, which allows for the determination of the elemental composition of a molecule. This technique has been successfully applied to identify and characterize degradation products of related compounds, where accurate mass data is crucial for proposing chemical structures. nih.govresearchgate.netmdpi.com For instance, in the study of Echinochrome A oxidation, HR-ESI-MS was used to propose the structures of five primary oxidation products. nih.govmdpi.com The high resolution and accuracy of this method are indispensable for distinguishing between compounds with very similar molecular weights.

Mass Spectrometry for Profiling:

Mass spectrometry, especially when coupled with a chromatographic separation method like LC or GC, is a powerful tool for metabolic profiling. researchgate.net This approach allows for the simultaneous detection and relative quantification of numerous metabolites in a biological sample. In the context of related compounds, LC-MS has been used to study metabolic profiles and identify various conjugates. researchgate.net The data obtained from such profiling studies are vital for understanding the broader biological context of a compound.

| Technique | Key Feature | Application in Related Compound Analysis | Reference |

|---|---|---|---|

| HR-ESI-MS | High mass accuracy and resolution. | Determination of elemental composition and structural elucidation of novel compounds and degradation products. | nih.govresearchgate.netmdpi.com |

| LC-MS | Separation and detection of multiple components. | Metabolic profiling and identification of conjugates in biological matrices. | researchgate.net |

Future Research Directions and Potential Academic Applications of Echinolactone a

Exploration of Novel Biological Targets and Pathways in Research Models

The current understanding of Echinolactone A's biological role is limited, creating a rich territory for investigation into its molecular targets and mechanisms of action. A notable, albeit specific, reported activity is its ability to significantly promote radicle elongation in lettuce seedlings at a concentration of 100 ppm, suggesting a potential role in plant reproductive processes. lookchem.com The molecular pathway underlying this phytohormonal effect remains entirely unexplored and represents a key area for future plant biology research.

In the broader context of its chemical family, the illudalane sesquiterpenes have been noted for a range of biological activities, including cytotoxic, antimicrobial, and pesticidal effects. lookchem.commdpi.com Some illudalanes are known to be potent cytotoxins, a property often attributed to reactive functional groups within their structures. mdpi.com For instance, the related compound illudinic acid has been identified as a potent and selective inhibitor of the LAR (Leukocyte Antigen-Related) family of protein tyrosine phosphatases (PTPs). cpdaconference.org This finding provides a compelling starting point for investigating whether this compound or its analogues might also target PTPs or other related signaling proteins in various research models, from cancer cell lines to organisms like zebrafish. nih.govresearchgate.net The potential antiproliferative activities of illudalanes, including Echinolactone D, against human cancer cell lines further underscore the need to screen this compound for similar effects and to identify its specific cellular targets. nih.govmdpi.comresearchgate.net

Future research should, therefore, focus on unbiased screening approaches, such as chemical proteomics and genetic screens in model organisms, to identify the direct binding partners and affected cellular pathways of this compound.

Development of this compound as a Biochemical Probe

The structure of this compound contains features that make it an attractive candidate for development into a biochemical probe. nih.gov Specifically, the presence of an α,β-unsaturated carbonyl group could serve as a reactive handle for covalent modification of biological targets, a principle often exploited in the design of activity-based protein profiling (ABPP) probes. researchgate.net ABPP is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in native biological systems. researchgate.net

The development of an this compound-based probe would typically involve the synthesis of an analogue containing a reporter tag, such as an alkyne or azide (B81097) group, for subsequent visualization or enrichment via click chemistry. nih.gov Such a probe could be used to:

Identify direct protein targets: By treating cell lysates or living cells with the tagged probe, researchers could identify covalently labeled proteins via mass spectrometry, revealing the direct molecular targets of the natural product. researchgate.netnih.gov

Study enzyme activity: As ABPP probes often target the active site of enzymes, an this compound probe could help to profile the activity of specific enzyme families, potentially uncovering novel regulatory mechanisms.

Visualize target localization: A probe appended with a fluorophore could enable the visualization of its target's subcellular localization, providing insights into its biological context and function.

The conversion of a natural product into a chemical probe is a well-established strategy for target discovery and validation, and this compound's structure is amenable to this approach. nih.govresearchgate.net

Advancements in Synthetic Chemistry Methodologies Inspired by this compound Structure

The complex, highly substituted indane core of this compound and its congeners presents a significant challenge to synthetic chemists. cpdaconference.org The difficulties associated with regioselective functionalization of the polysubstituted benzene (B151609) ring have spurred the development of innovative synthetic strategies. acs.orgresearchgate.net Recent breakthroughs in the synthesis of illudalanes, including this compound and D, have prominently featured transition metal-catalyzed reactions, particularly palladium-catalyzed C-H activation and functionalization. mdpi.comnih.govresearchgate.net

These synthetic endeavors are not merely about producing the natural product but also about advancing the field of organic synthesis. Future research inspired by this compound's structure could focus on:

Developing novel C-H functionalization reactions: The need for precise control over reactivity and selectivity in complex scaffolds will continue to drive the discovery of new ligands, catalysts, and reaction conditions. mdpi.comnih.gov The synthesis of Echinolactone D, for instance, utilized a dual-ligand system to promote sequential C-H arylations. nih.govresearchgate.net

Exploring cascade reactions: Strategies that build molecular complexity rapidly, such as the inverse-electron-demand Diels-Alder cascade used for a collective synthesis of nine illudalanes, are highly valuable. acs.orgresearchgate.net These methods construct the core structure in a few efficient steps.

Asymmetric synthesis: Developing enantioselective syntheses is crucial for preparing specific stereoisomers to probe biological function, as demonstrated in the asymmetric synthesis of radulactone. lookchem.com

The pursuit of more efficient and versatile routes to this compound and other illudalanes will undoubtedly lead to the creation of new synthetic tools with broad applicability in chemistry. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound and Its Interactions

Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and interactions, and it holds significant potential for this compound research. ias.ac.in To date, computational studies on illudalanes have primarily focused on elucidating reaction mechanisms in their synthesis. For example, density functional theory (DFT) has been used to study the transition states of the cycloaddition reactions used to build the indane core. acs.orgresearchgate.netnih.gov

Future computational work could expand into several key areas:

Target Interaction Modeling: Once potential biological targets are identified (see Section 6.1), molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding mode of this compound. schrodinger.com These studies can reveal key interactions, predict binding affinities, and guide the design of more potent or selective analogues.

Structure-Activity Relationship (SAR) Analysis: Computational methods can help rationalize experimentally observed SAR by modeling how structural modifications affect target binding.

Elucidation of Spectroscopic Data: As demonstrated in the structural elucidation of the related compound asperorlactone, DFT calculations of properties like electronic circular dichroism (ECD) spectra can be instrumental in confirming the absolute stereochemistry of complex natural products like this compound. mdpi.com

Predicting Physicochemical Properties: Simulations can predict properties relevant to its use as a research tool, such as solubility and membrane permeability. randallcygan.com

Integrating computational studies with experimental work will accelerate the pace of discovery in this compound research. acspubs.org

Table 1: Applications of Computational Chemistry in this compound Research

| Research Area | Computational Method | Potential Application |

|---|---|---|

| Synthesis | Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict transition state energies, rationalize stereochemical outcomes. |

| Structure Elucidation | DFT-based ECD/NMR Calculation | Confirm absolute stereochemistry by comparing calculated and experimental spectroscopic data. |

| Target Identification | Molecular Docking | Predict binding poses and affinities of this compound to putative protein targets. |

| Mechanism of Action | Molecular Dynamics (MD) Simulations | Simulate the dynamic interactions between this compound and its target, revealing conformational changes. |

| Analog Design | Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide the synthesis of new compounds. |

Opportunities for Analog Design and Synthesis for Enhanced Specificity in Research

The synthesis of analogs is a cornerstone of medicinal chemistry and chemical biology, used to probe structure-activity relationships (SAR) and optimize the properties of a lead compound. The development of divergent synthetic routes, which allow for the creation of multiple related compounds from a common intermediate, is particularly powerful. lookchem.com The syntheses of this compound and its relatives have already demonstrated the feasibility of late-stage functionalization to create structural diversity. acs.orgnih.gov

Future research in this area should focus on the rational design and synthesis of this compound analogs to achieve several academic goals:

Improving Potency and Selectivity: By systematically modifying the functional groups on the indane core, it may be possible to enhance binding affinity and selectivity for a specific biological target, minimizing off-target effects.

Mapping the Pharmacophore: Synthesizing a library of analogs and testing their biological activity can help to identify the key structural features (the pharmacophore) required for its effects. The cytotoxic activity of some illudalanes, for example, has been linked to the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor. researchgate.net

Creating Photoaffinity Probes: Incorporating photoreactive groups (e.g., diazirines, benzophenones) into the structure could generate photoaffinity probes for irreversibly cross-linking to target proteins upon UV irradiation, providing a robust method for target identification.

Modulating Physicochemical Properties: Analogs can be designed with altered solubility, stability, or cell permeability to create better research tools for cell-based or in vivo studies.

The ability of modern synthetic methods, such as C-H functionalization, to create diverse analogs from a common scaffold provides a powerful platform for exploring the chemical and biological space around this compound. nih.gov

Challenges and Perspectives in this compound Research and Development

Despite the significant opportunities, research on this compound is not without its challenges. A primary hurdle is the inherent difficulty in its chemical synthesis. The construction of the highly substituted and sterically congested indane core requires sophisticated, multi-step synthetic sequences, which can be low-yielding and resource-intensive. cpdaconference.orgacs.org Achieving regiocontrol during the functionalization of the aromatic ring is a persistent challenge. lookchem.comacs.org

Another significant consideration is the potential toxicity associated with the illudane (B1247565) class of compounds. researchgate.net Illudin S, for example, is a well-known potent toxin. While its illudalane derivatives, like the pterosins, are reported to have a more favorable toxicity profile, any potential therapeutic or widespread application of this compound or its analogs would require thorough toxicological evaluation. researchgate.net The zebrafish embryo model has been used to assess the toxicity of related compounds and could be a valuable tool in this regard. nih.gov

Looking forward, the perspective on this compound research is one of cautious optimism. Its unique structure will continue to inspire the development of novel synthetic methodologies. Unraveling its biological function, particularly the molecular basis for its effect on plant growth and its potential as an anticancer agent, could open up new areas of biological inquiry. The development of this compound into a suite of chemical probes could provide invaluable tools for the broader chemical biology community. Overcoming the synthetic and potential toxicological challenges will be key to unlocking the full academic and, perhaps eventually, practical potential of this intriguing natural product.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.